molecular formula C15H11ClN2O3S B12451632 4-Chloro-3-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid

4-Chloro-3-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid

Cat. No.: B12451632
M. Wt: 334.8 g/mol
InChI Key: HWYGPBLJIDYXQY-UHFFFAOYSA-N
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Description

4-Chloro-3-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid is an organic compound with the molecular formula C16H12ClN2O3S It is a derivative of benzoic acid, characterized by the presence of a chloro group, a phenylcarbonyl group, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid typically involves the reaction of 4-chloro-3-nitrobenzoic acid with phenyl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by the addition of water to precipitate the product. The crude product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-3-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or biological pathways. It may have applications in studying enzyme kinetics and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. It may be used in drug development and screening assays.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid is unique due to its specific structural features, such as the presence of a phenylcarbonyl group and a carbamothioyl group. These functional groups contribute to its distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for various applications .

Properties

Molecular Formula

C15H11ClN2O3S

Molecular Weight

334.8 g/mol

IUPAC Name

3-(benzoylcarbamothioylamino)-4-chlorobenzoic acid

InChI

InChI=1S/C15H11ClN2O3S/c16-11-7-6-10(14(20)21)8-12(11)17-15(22)18-13(19)9-4-2-1-3-5-9/h1-8H,(H,20,21)(H2,17,18,19,22)

InChI Key

HWYGPBLJIDYXQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl

Origin of Product

United States

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